molecular formula C20H27N3O4 B10894689 Ethyl 1-ethyl-6-(morpholinomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 1-ethyl-6-(morpholinomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B10894689
M. Wt: 373.4 g/mol
InChI Key: PCOGCXRREAGBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-6-(morpholinomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a morpholinomethyl group, a phenyl ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-6-(morpholinomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-6-(morpholinomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-ethyl-6-(morpholinomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-6-(morpholinomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-ethyl-6-(morpholinomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives and heterocyclic compounds:

    Similar Compounds: Examples include 4-hydroxy-2-quinolones and other substituted pyrimidines.

    Uniqueness: The presence of the morpholinomethyl group and the specific substitution pattern on the pyrimidine ring make this compound unique. Its structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 3-ethyl-4-(morpholin-4-ylmethyl)-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-3-23-16(14-22-10-12-26-13-11-22)17(19(24)27-4-2)18(21-20(23)25)15-8-6-5-7-9-15/h5-9,18H,3-4,10-14H2,1-2H3,(H,21,25)

InChI Key

PCOGCXRREAGBBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.